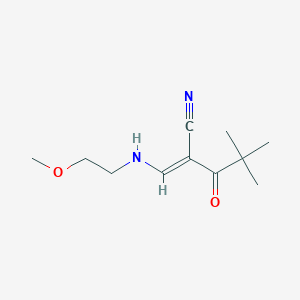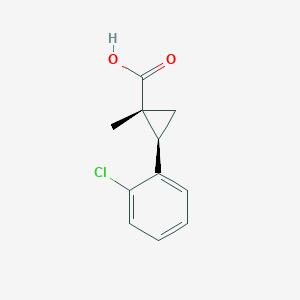
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid, also known as Talampanel, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
科学研究应用
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticonvulsant properties and has been investigated for the treatment of epilepsy. Additionally, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
The exact mechanism of action of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is not fully understood. However, it has been suggested that the compound acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the regulation of synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neurodegenerative diseases. Additionally, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is its ability to penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. Additionally, the compound has been shown to have a low toxicity profile, making it a safe candidate for clinical trials. However, one of the limitations of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is its limited solubility in water, which can make it difficult to administer in clinical settings.
未来方向
There are a number of future directions for the study of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid in the treatment of neurological disorders.
合成方法
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with methylcyclopropane carboxylic acid in the presence of a Lewis acid catalyst such as boron trifluoride.
属性
IUPAC Name |
(1R,2R)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(10(13)14)6-8(11)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14)/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFJQIUPKJTHTM-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2677899.png)
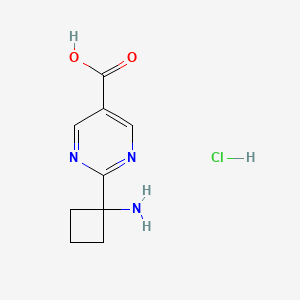
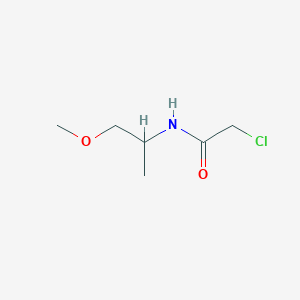
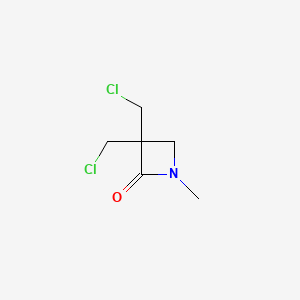
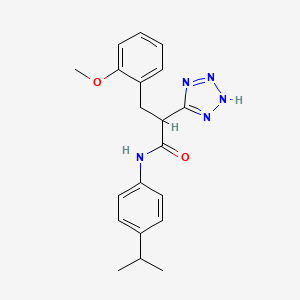
![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)
![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)

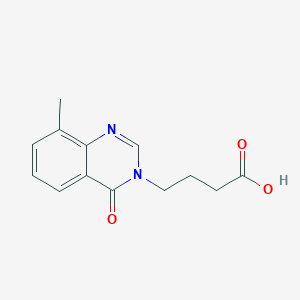
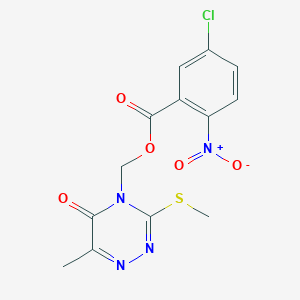
amino}acetamide](/img/structure/B2677913.png)
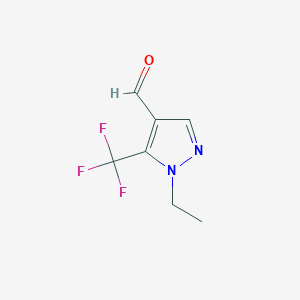
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677917.png)
